molecular formula C17H13F2NO2 B2682531 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid CAS No. 2137821-23-7

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid

Cat. No. B2682531
CAS RN: 2137821-23-7
M. Wt: 301.293
InChI Key: QDTYMGUXMWZKMJ-UHFFFAOYSA-N
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Description

The compound “3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid” is a complex organic molecule that contains an indole group, a propanoic acid group, and fluorophenyl groups. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Fluorophenyl groups are phenyl groups (a ring of 6 carbon atoms) with one or more fluorine atoms attached. Propanoic acid is a three-carbon carboxylic acid.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole and phenyl groups are aromatic, contributing to the compound’s stability. The fluorine atoms on the phenyl groups are electronegative, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the propanoic acid group. The fluorine atoms, being highly electronegative, could make the compound more reactive towards electrophiles. The propanoic acid group could potentially undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the propanoic acid group could make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Biological Activity

Indole derivatives, such as the one , have been found to possess various biological activities . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .

Antiviral Activity

Indole derivatives have shown potential in antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

Indole derivatives have also been associated with anti-inflammatory activity . They have been used in the development of drugs that help reduce inflammation .

Anticancer Activity

Indole derivatives have been used in the development of anticancer drugs . They have shown potential in the treatment of various types of cancer .

Antioxidant Activity

Indole derivatives have shown antioxidant activity . They have been used in the development of drugs that help combat oxidative stress .

Synthesis of Novel Compounds

Indole derivatives have been used in the synthesis of novel compounds . For example, they have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls , and in the synthesis of 2-oxopiperazine guanidine analog .

Neurological Disorders

Indole derivatives have been investigated for their role in synaptic plasticity and various neurological disorders. They have been used as a probe to study the structure and function of mGluR5.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . They have been used in the development of drugs that help combat various microbial infections .

Safety and Hazards

As with any chemical compound, handling “3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The potential applications of “3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid” would depend on its biological activity. Given the biological activity of many indole derivatives, it could be interesting to explore the biological activity of this compound .

properties

IUPAC Name

3-[7-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTYMGUXMWZKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2CCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid

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